6-Bromo-5-hydroxyindole
Description
Properties
IUPAC Name |
6-bromo-1H-indol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URERMTGVHAWORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-hydroxyindole typically involves the bromination of 5-hydroxyindole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-hydroxyindole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form 5-hydroxyindole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 5-hydroxyindole.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-5-hydroxyindole has shown promise in medicinal applications, particularly as a potential therapeutic agent. Notable findings include:
- Antiviral Activity : It has been reported as part of derivatives that exhibit antiviral properties against influenza viruses A and B, highlighting its potential as a prophylactic and therapeutic agent in virology .
- Antioxidative Properties : The compound demonstrates antioxidative activity superior to that of α-tocopherol, indicating its potential in preventing oxidative stress-related diseases .
- Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties, effective against various pathogens, including Plasmodium falciparum, the causative agent of malaria .
Biological Research
In biological studies, this compound serves as a probe for investigating enzyme functions and biological pathways:
- Modulation of Receptors : The compound exhibits interactions with serotonin receptors (5HT2A and 5HT2C), which are crucial in neurological research. Its selectivity towards these receptors can provide insights into the development of antidepressants and anxiolytics .
- Cell Signaling Pathways : It influences pathways related to cell growth and apoptosis, making it a candidate for cancer research. The compound's ability to affect signaling pathways may lead to novel therapeutic strategies for managing tumors.
Industrial Applications
Beyond medicinal uses, this compound finds applications in the production of dyes and pigments due to its stable chemical structure and reactivity:
- Pigment Production : The compound is utilized in synthesizing various pigments used in coatings and plastics, leveraging its color properties derived from the indole structure.
Case Study 1: Antiviral Efficacy
A study investigating the antiviral efficacy of 4-aminomethyl derivatives, including those based on this compound, demonstrated significant activity against influenza viruses. The compounds were synthesized and tested for their ability to inhibit viral replication, showing promising results that could lead to new antiviral therapies .
Case Study 2: Antioxidative Activity
In comparative studies assessing antioxidative capabilities, this compound exhibited stable antioxidative activity higher than α-tocopherol. This was evidenced by assays measuring reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stressors, where the compound significantly reduced ROS levels and enhanced cell viability .
Mechanism of Action
The mechanism of action of 6-Bromo-5-hydroxyindole involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Substituent Position and Bioactivity
The position of bromine and functional groups on the indole ring significantly influences biological activity:
- 6-Bromoindole-3-carbaldehyde : Features a bromine at position 6 and an aldehyde at position 3. This compound demonstrates antimicrobial activity and inhibits larval settlement of Balanus amphitrite (EC₅₀ = 5 μg/mL), suggesting substituent-dependent bioactivity divergence .
- 5-Bromoindole : A key intermediate in palladium-catalyzed cross-coupling reactions (e.g., for synthesizing 5-arylindoles) but lacks reported antioxidative properties, emphasizing the importance of the hydroxyl group in position 5 for antioxidant efficacy .
Table 1: Substituent Position and Bioactivity Comparison
Substituent Type and Physicochemical Properties
Functional group variations impact solubility, stability, and reactivity:
- 6-Bromo-5-methyl-1H-indole : A methyl group at position 5 (C6-Br, C5-Me) introduces steric bulk and hydrophobicity, which may alter membrane permeability and receptor interactions compared to the hydroxylated analog .
- 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde : Fluorine substitution at position 5 and a methyl group at position 1 enhance electrophilicity, likely influencing reactivity in medicinal chemistry applications .
Table 2: Substituent Effects on Physical Properties
Functional Group Impact on Bioactivity
Biological Activity
6-Bromo-5-hydroxyindole is a compound of significant interest due to its diverse biological activities. Research has primarily focused on its antiviral properties, antioxidative activity, and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
This compound is characterized by its molecular formula and a molecular weight of 212.04 g/mol. The presence of both a bromine atom and a hydroxyl group contributes to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H6BrNO |
| Molecular Weight | 212.04 g/mol |
| Chemical Structure | Structure |
Antiviral Activity
Research indicates that derivatives of this compound exhibit in vitro antiviral activity, particularly against human influenza A3 virus and respiratory syncytial virus (RSV) . The mechanism involves the compound's ability to interfere with viral replication processes.
Antioxidative Properties
This compound has been shown to possess stable antioxidative activity, surpassing that of α-tocopherol (vitamin E). This property is crucial in mitigating oxidative stress in biological systems .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects, inhibiting the growth of various pathogens. It was found to inhibit the settlement of cyprid larvae of Balanus amphitrite, showing potential as an antifouling agent with an effective concentration (EC50) of 5 μg/mL .
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Modulation : The compound may bind to enzymes involved in metabolic pathways, thereby modulating their activity.
- Signaling Pathways : It influences pathways related to cell growth, apoptosis, and inflammation, which are critical in various physiological processes.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 5-Hydroxyindole | Lacks bromine; less reactive | Limited antiviral activity |
| 6-Bromoindole | Lacks hydroxyl group; affects solubility | Reduced biological activity |
| 5-Bromoindole | Bromine positioned differently | Variations in chemical behavior |
Case Studies
- Antiviral Efficacy : In a study assessing the antiviral properties of indole derivatives, this compound exhibited significant inhibition against RSV replication in cell cultures . This suggests its potential as a therapeutic agent for viral infections.
- Antioxidative Activity : Another study highlighted the antioxidative capabilities of this compound, demonstrating its ability to scavenge free radicals effectively . This property may have implications for developing treatments for oxidative stress-related diseases.
- Marine-Derived Applications : Extracts from marine organisms containing this compound have shown promising results in inhibiting microbial growth and biofouling, indicating its potential use in marine biotechnology .
Q & A
What are the established synthetic routes for 6-Bromo-5-hydroxyindole, and what factors influence reaction yields?
Basic
this compound can be synthesized via isolation from natural sources (e.g., the muricid gastropod Drupella fragum) or total synthesis. Key steps include halogenation and hydroxylation of indole precursors. For example, bromination at the 6-position followed by regioselective hydroxylation at the 5-position is critical. Reaction yields (~25% in some cases) depend on solvent systems (e.g., PEG-400:DMF mixtures), catalyst efficiency (e.g., CuI for azide-alkyne cycloadditions), and purification methods like flash column chromatography .
How can researchers resolve contradictions in spectroscopic data during structural elucidation of brominated indoles?
Advanced
Discrepancies in NMR or mass spectrometry data may arise from tautomerism, solvent effects, or impurities. For this compound, acetyl derivatization of hydroxyl groups can simplify spectral interpretation by reducing hydrogen bonding complexities. Cross-validation using NMR and HRMS (e.g., FAB-HRMS m/z 385.0461 [M+H]) is essential. Contradictions should be addressed by repeating experiments under controlled conditions and comparing results with synthetic standards .
What methodologies are used to evaluate the antioxidant activity of this compound?
Basic
The peroxide value (POV) method is a standard assay, measuring lipid oxidation inhibition. This compound exhibited antioxidative potency comparable to butylated hydroxytoluene (BHT) in POV testing. Parallel assays like DPPH radical scavenging or FRAP can provide complementary data. Bioactivity should be benchmarked against known antioxidants and validated in multiple solvent systems to account for solubility effects .
How should researchers address discrepancies in reported bioactivity data for bromoindole derivatives?
Advanced
Discrepancies may stem from variations in assay conditions (e.g., pH, temperature) or impurities in test compounds. To mitigate this, standardize protocols (e.g., ISO guidelines), use high-purity reagents (>95% by HPLC/GC), and report detailed experimental parameters. Cross-referencing with structurally similar compounds (e.g., 6-Bromo-4,5-dihydroxyindole) and meta-analyses of published data can identify trends or outliers .
What strategies optimize synthetic routes for this compound derivatives?
Advanced
Yield optimization involves catalyst screening (e.g., Pd/C for cross-coupling), solvent selection (polar aprotic solvents enhance halogenation), and microwave-assisted synthesis to reduce reaction times. For example, substituting DMF with acetonitrile improved regioselectivity in a related 5-bromoindole synthesis. Computational modeling (DFT) can predict reactive sites to guide functionalization .
Which analytical techniques ensure purity and stability of this compound in storage?
Basic
Purity is validated via HPLC (retention time matching) and GC (for volatile byproducts). Stability studies under varying temperatures (4°C vs. room temperature) and light exposure assess degradation. For long-term storage, lyophilization and inert atmospheres (argon) are recommended. Purity thresholds (>95%) should align with journal or regulatory standards .
What mechanistic insights explain the antioxidant activity of this compound?
Advanced
The hydroxyl group at C-5 donates hydrogen atoms to neutralize free radicals, while the bromine atom stabilizes the resulting indolyl radical via electron-withdrawing effects. Comparative studies with 6-Bromo-4,7-dihydroxyindole suggest substitution patterns modulate redox potentials. Computational studies (e.g., HOMO/LUMO analysis) can quantify radical scavenging capacity .
How do structural modifications at the 3-position of this compound impact its physicochemical properties?
Basic
Adding groups like carboxylic acid esters (e.g., ethyl ester) or aminoalkyl chains enhances solubility in aqueous buffers. For instance, a diethylamino-hydroxypropyl group in a related indole derivative improved bioavailability by 40%. Modifications should balance lipophilicity (logP) and hydrogen-bonding capacity to optimize membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
